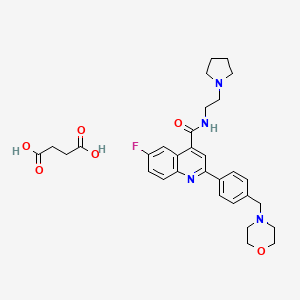

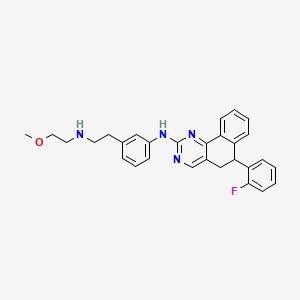

DDD107498 succinate

Übersicht

Beschreibung

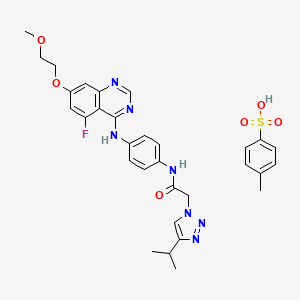

DDD107498 succinate is a potent and orally active antimalarial inhibitor . It inhibits multiple life-cycle stages of the parasite, with an EC50 of 1 nM against P. falciparum 3D7 .

Synthesis Analysis

The compound DDD107498 was developed through a medicinal chemistry program that optimized properties of a compound series through iterative cycles of designing improvements, making the improved compounds, and biological testing of their potency and metabolic stability . This process transformed a series with suboptimal properties into a pre-clinical candidate with approximately 100-fold increase in potency and much improved chemical properties .Chemical Reactions Analysis

DDD107498 succinate inhibits protein synthesis by targeting eEF2/CaMKIII, with an EC50 of 2 nM for WT-PfeEF2 . After treatment with DDD107498 and consequent inhibition of eEF2, the parasites cannot make essential proteins, and die .Physical And Chemical Properties Analysis

DDD107498 succinate has good pharmacokinetic properties . It has remarkable potency, oral bioavailability, and a long half-life in malaria mouse models across multiple life cycle stages .Wissenschaftliche Forschungsanwendungen

Antimalarial Agent Development

- Novel Antimalarial Agent : DDD107498 is a compound demonstrating potent antimalarial activity against multiple life-cycle stages of the Plasmodium parasite. It exhibits good pharmacokinetics and an acceptable safety profile, addressing various clinical needs including single-dose treatment and transmission blocking (Baragaña et al., 2015).

- Protein Synthesis Inhibition : The molecular target of DDD107498 has been identified as the translation elongation factor 2 (eEF2), essential for protein synthesis in the Plasmodium parasite. This discovery marks eEF2 as a viable antimalarial drug target, opening new avenues for drug discovery (Lavelle, 2016).

- Broad Spectrum Activity : DDD107498 showcases a unique broad spectrum of activity against liver, blood, and mosquito stages of the Plasmodium life cycle, positioning it as a potential single-dose cure for malaria (O’Neill & Ward, 2015).

Vaccine Development and Drug Delivery Systems

- Vaccine Adjuvants : Research on cationic liposomes formulated with compounds like DDD107498, which can induce effective cellular immune responses, shows promise in vaccine development for diseases like paracoccidioidomycosis (Araújo et al., 2020).

- Drug Delivery Optimization : The development of novel drug delivery systems (DDS) incorporating agents like DDD107498 enhances the pharmacological properties of drugs, showing efficacy in the treatment of diseases like cancer and fungal infections (Allen & Cullis, 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

DDD107498 succinate demonstrates potential to address a variety of clinical needs, including single-dose treatments with activity against blood-stage disease, activity against liver stages that can prevent disease development (chemoprotection or prophylaxis), and compounds active against the sexual stages (gametocytes) to prevent transmission of malaria . It is currently being tested in combination studies in human volunteers .

Eigenschaften

IUPAC Name |

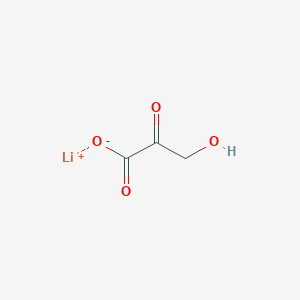

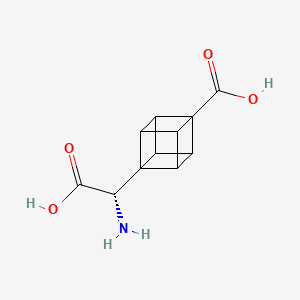

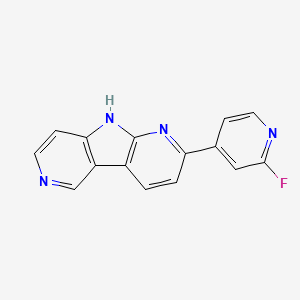

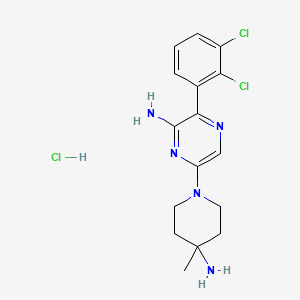

butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O2.C4H6O4/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32;5-3(6)1-2-4(7)8/h3-8,17-18H,1-2,9-16,19H2,(H,29,33);1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKHBNSZSWWVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37FN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DDD107498 succinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)